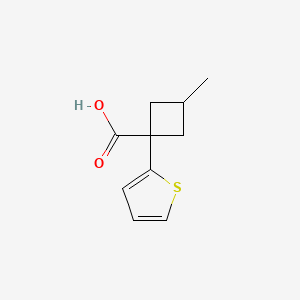

3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid

Description

Properties

Molecular Formula |

C10H12O2S |

|---|---|

Molecular Weight |

196.27 g/mol |

IUPAC Name |

3-methyl-1-thiophen-2-ylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C10H12O2S/c1-7-5-10(6-7,9(11)12)8-3-2-4-13-8/h2-4,7H,5-6H2,1H3,(H,11,12) |

InChI Key |

HPLVEWNLKDOEFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C1)(C2=CC=CS2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene derivatives with cyclobutane carboxylic acid derivatives in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes standard transformations to yield esters, amides, and acid chlorides. Key methods include:

For amidation, carbonyl diimidazole activates the carboxylic acid in THF at 0°C, followed by amine addition to form stable amide bonds . Esters are typically purified via column chromatography .

Thiophene Ring Functionalization

The electron-rich thiophene moiety participates in electrophilic substitutions and oxidations:

| Reaction Type | Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Sulfoxidation | H₂O₂ in acetic acid | Thiophene sulfoxide derivative | Selective at α-position | |

| Sulfonation | Chlorosulfonic acid | Thiophene sulfonic acid analog | Requires anhydrous conditions | |

| Halogenation | NBS (N-bromosuccinimide) | 5-Bromo-thiophene cyclobutane derivative | Radical-initiated |

Oxidation with meta-chloroperbenzoic acid (mCPBA) converts the thiophene to a sulfone, altering electronic properties for downstream applications.

Cyclobutane Ring Modifications

The strained cyclobutane ring enables unique reactivity:

Reduction

Sodium borohydride (NaBH₄) in methanol reduces ketone derivatives of the cyclobutane (if present) to alcohols, though the parent carboxylic acid is unreactive under these conditions .

Decarboxylative Halogenation

Under AgBr-mediated thermal conditions, the carboxylic acid undergoes decarboxylation to form halogenated cyclobutane derivatives :

This proceeds via a radical mechanism, avoiding carbocation rearrangements .

[2+2] Photocycloadditions

While not directly observed for this compound, analogous cyclobutanes participate in TiO₂-mediated photochemical [2+2] reactions with alkenes, suggesting potential for generating polycyclic systems .

Nucleophilic Substitution at the Acid Position

The carboxylic acid serves as a leaving group in presence of strong bases:

Tosylation at 0°C followed by heating with potassium tert-butoxide induces ring strain release, forming bicyclic structures .

Comparative Reactivity Table

| Functional Group | Reactivity vs. Analogues | Key Difference |

|---|---|---|

| Carboxylic acid | Higher acidity than aliphatic acids | Conjugation with cyclobutane strain |

| Thiophene ring | More reactive than benzene | α-position selectivity in electrophilic substitutions |

| Cyclobutane | Less prone to ring-opening vs. smaller rings | Stabilized by methyl/thiophene groups |

Scientific Research Applications

Medicinal Chemistry Applications

Biological Activity

Research indicates that compounds similar to 3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid exhibit promising biological activities, including antimicrobial and anti-inflammatory properties. The thiophene ring can interact with various biological targets, potentially modulating enzyme activity and receptor binding .

Case Study: Anticancer Potential

A study evaluated the potential of cyclobutane derivatives as inhibitors for enzymes associated with hormone-dependent cancers. The findings suggested that derivatives with similar structures could serve as effective scaffolds for drug development .

Organic Synthesis Applications

Synthetic Versatility

The compound can be synthesized through various methods, including transannular C–H functionalization techniques, which allow for the selective modification of cycloalkane carboxylic acids. This synthetic route simplifies the preparation of complex molecules that are valuable in drug discovery .

Table 1: Synthesis Methods and Yields

| Synthesis Method | Yield (%) | Reference |

|---|---|---|

| Transannular C–H Arylation | 69% | |

| Direct Functionalization | 87% | |

| Multi-step Synthesis | Varied |

Materials Science Applications

Polymer Chemistry

Due to its unique structure, this compound can be utilized in the development of novel polymers with enhanced properties. Its ability to form π-stacking interactions makes it suitable for applications in organic electronics and photovoltaic devices.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function .

Comparison with Similar Compounds

1-(Thiophen-2-yl)cyclobutane-1-carboxylic Acid

- Molecular Formula : C₉H₁₀O₂S

- Molecular Weight : 182.24 g/mol

- Key Differences : Lacks the 3-methyl group present in the target compound. This structural simplicity may enhance synthetic accessibility but reduce steric effects and lipophilicity.

- Applications: Not explicitly stated in evidence, but thiophene-containing compounds often exhibit biological activity (e.g., antimicrobial, analgesic) .

1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic Acid

- Molecular Formula : C₁₂H₁₃ClO₂

- Molecular Weight : 224.69 g/mol

- Key Differences : Replaces thiophene with a chlorophenyl group, introducing halogen-based electronic effects and increased molecular weight. Chlorophenyl groups often enhance binding affinity in drug design.

- Synthesis : Commercial availability (CAS 1340521-86-9) suggests established synthetic protocols .

Cyclobutane-Based Amino Acids for Peptide Stapling

(E/Z)-1-Amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic Acid (E7/Z7)

- Molecular Formula: C₉H₁₅NO₂

- Key Differences: Features an amino group instead of a carboxylic acid and includes a butenyl side chain. Designed for ring-closing metathesis (RCM) to stabilize peptide helices.

- Applications : Geometry-specific stapled peptides (e.g., E7-E7 combinations) show promise in enhancing proteolytic stability and target binding .

Ester and Fluorinated Derivatives

Methyl 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate

- Molecular Formula : C₇H₉F₃O₃

- Molecular Weight : 198.14 g/mol

- Synthesis : Commercially available (CAS 1392803-31-4) with multiple suppliers, indicating scalable production .

Thiophene-Containing Bioactive Compounds

Pyrimidine Derivatives (e.g., N′-(5-cyano-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidin-2-yl) benzohydrazide)

- Key Differences : Pyrimidine core instead of cyclobutane but shares the thiophen-2-yl substituent.

- Applications : Demonstrated analgesic and antimicrobial activities in acetic-acid-induced writhing models (Table 4 in ).

Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility : Cyclobutane-carboxylic acids are synthetically accessible through hydrolysis and protection strategies, though substituents (e.g., thiophene vs. chlorophenyl) require tailored approaches .

- Biological Relevance : Thiophene enhances bioactivity, as seen in pyrimidine derivatives with analgesic effects . The methyl group in the target compound may improve lipophilicity and membrane permeability.

- Structural Rigidity : Cyclobutane rings restrict conformational freedom, favoring applications in peptide stapling (E7/Z7) and enzyme inhibition .

Biological Activity

3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is an organic compound characterized by its unique cyclobutane structure and thiophene substitution. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H12O2S

- CAS Number : 1339467-98-9

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Thiophene derivatives are known for their diverse pharmacological properties, which include:

- Anticancer Activity : Compounds with thiophene structures have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Research indicates that thiophene derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic pathways.

Research Findings

A thorough review of existing literature reveals several studies focusing on the biological activity of thiophene-containing compounds, including this compound.

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Activity :

A study demonstrated that thiophene derivatives could significantly reduce the viability of various cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner. -

Antimicrobial Efficacy :

Research highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were reported at concentrations lower than traditional antibiotics, indicating potential as a new antimicrobial agent. -

Anti-inflammatory Properties :

In vitro studies have suggested that this compound can downregulate pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis can involve cyclization of thiophene-containing precursors or functionalization of pre-formed cyclobutane rings. For example, hydrolysis of nitriles (e.g., 3-methylenecyclobutane-1-carbonitrile) followed by thiophene coupling under acidic or basic conditions is a viable route. Optimization of reaction time, temperature, and catalysts (e.g., Lewis acids) is critical to minimize side reactions like ring-opening or thiophene oxidation. Post-synthetic purification via recrystallization or chromatography ensures high purity .

Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : - and -NMR can confirm the cyclobutane ring (e.g., characteristic coupling constants for strained four-membered rings) and thiophene substituents (aromatic protons at δ 6.5–7.5 ppm).

- HR-MS : Exact mass analysis verifies molecular formula and fragmentation patterns.

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths, angles, and stereochemistry. For example, cyclobutane distortions due to thiophene steric effects can be quantified .

Q. What are the key challenges in achieving enantiomeric purity during synthesis?

- Methodological Answer : Racemization may occur at the cyclobutane bridgehead carbon due to ring strain. Chiral auxiliaries (e.g., tert-butyldimethylsilyl groups) or asymmetric catalysis (e.g., organocatalysts) can enforce stereocontrol. Enantiomeric excess (ee) should be monitored via chiral HPLC or -NMR if fluorinated derivatives are used .

Advanced Research Questions

Q. How do steric and electronic effects of the thiophene substituent influence the compound’s reactivity in ring-opening or functionalization reactions?

- Methodological Answer : The thiophene’s electron-rich aromatic system directs electrophilic substitution (e.g., bromination at the 5-position) but may sterically hinder nucleophilic attacks on the cyclobutane. Computational modeling (DFT) can predict regioselectivity, while experimental validation via kinetic studies (e.g., monitoring reaction rates under varying steric bulk) quantifies these effects .

Q. What strategies resolve contradictions in reported biocatalytic vs. chemical synthesis yields for thiophene-cyclobutane hybrids?

- Methodological Answer : Biocatalytic methods (e.g., immobilized PAL enzymes) often achieve higher stereoselectivity but lower yields due to substrate inhibition. Chemical routes (e.g., aza-Michael additions) may offer scalability but require harsh conditions. Hybrid approaches, such as enzymatic resolution of racemic mixtures, balance efficiency and sustainability. Comparative studies should normalize reaction scales and purity metrics .

Q. How can high-resolution crystallography (SHELXL) identify non-covalent interactions (e.g., hydrogen bonding, π-stacking) in supramolecular assemblies of this compound?

- Methodological Answer : SHELXL refinement with anisotropic displacement parameters and Hirshfeld surface analysis reveals intermolecular interactions. For example, thiophene’s sulfur atom may engage in S···π interactions with adjacent aromatic systems, while the carboxylic acid group forms hydrogen-bonded dimers. Twinning or disorder in crystals should be addressed using the TWIN/BASF commands in SHELX .

Q. What are the limitations of transition metal-free synthesis routes for this compound, and how do they compare to metal-catalyzed methods?

- Methodological Answer : Metal-free routes (e.g., acid-catalyzed cyclizations) avoid contamination but often require stoichiometric reagents, increasing waste. Metal-catalyzed methods (e.g., Pd-mediated cross-couplings) improve atom economy but introduce trace metal residues. Lifecycle analysis (LCA) should weigh environmental impact vs. pharmaceutical suitability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.